prop-2-en-1-yl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, a heterocyclic scaffold renowned for its diverse pharmacological activities, including kinase inhibition, antimicrobial action, and anticancer properties . Structurally, it features:
- A pyrido[2,3-d]pyrimidine core with two ketone groups at positions 2 and 2.
- A 5-(4-ethylphenyl) substituent, which may enhance lipophilicity and influence receptor binding .
- A 7-methyl group, likely improving metabolic stability compared to unmethylated analogs .
- A prop-2-en-1-yl (allyl) ester at position 6, which could modulate solubility and bioavailability through esterase-mediated hydrolysis .
The compound’s synthesis likely involves cyclization of 6-aminouracil derivatives with α,β-unsaturated carbonyl compounds or via microwave-assisted protocols, as seen in related pyridopyrimidines .
Properties
IUPAC Name |
prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-4-10-27-19(25)14-11(3)21-17-16(18(24)23-20(26)22-17)15(14)13-8-6-12(5-2)7-9-13/h4,6-9,15H,1,5,10H2,2-3H3,(H3,21,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJPSNHHMNRQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with guanidine to form the pyrido[2,3-d]pyrimidine core. The final step involves esterification with prop-2-en-1-ol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Hydrolysis of the Propenyl Ester Moiety
The allyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
Mechanistic Insight :
The hydrolysis proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) on the carbonyl carbon, followed by elimination of allyl alcohol .
Nucleophilic Substitution at the Pyrido[2,3-d]pyrimidine Core
The electron-deficient pyrido[2,3-d]pyrimidine ring facilitates nucleophilic substitution at positions activated by the electron-withdrawing dioxo groups.
Key Observation :
Substitution occurs preferentially at position 6 due to steric and electronic effects from the 4-ethylphenyl and methyl groups .
Condensation Reactions Involving Dioxo Groups
The 2,4-dioxo groups participate in condensation reactions with amines or hydrazines to form heterocyclic derivatives.
Mechanistic Pathway :
The reaction involves enolization of the dioxo groups, followed by nucleophilic attack of the amine .
Cycloaddition Reactions Utilizing the Propenyl Group
The allyl ester participates in Diels-Alder reactions as a dienophile, forming six-membered bicyclic systems.
| Diene | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 120°C, 12 hours | Bicyclo[4.3.0]pyrido-pyrimidine derivative | 58% | |
| Anthracene | Xylene, 140°C, 8 hours | Anthracene-fused pyrido-pyrimidine | 45% |
Steric Considerations :
The 4-ethylphenyl group reduces reaction rates due to steric hindrance.
Functionalization of the 4-Ethylphenyl Substituent
The 4-ethylphenyl group undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing pyrido-pyrimidine core.
Regioselectivity :
Substitution occurs preferentially at the meta position relative to the ethyl group due to steric and electronic effects .
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. For instance:
- Inhibition of Cancer Cell Growth : Research indicates that various derivatives of pyrido[2,3-d]pyrimidines exhibit significant inhibitory effects on cancer cell lines. In one study by Elzahabi et al., substituted pyrido[2,3-d]pyrimidines were synthesized and tested against five different cancer cell lines. The results showed promising growth inhibition associated with specific kinase targets such as cyclin-dependent kinases (CDK) and receptor tyrosine kinases (TKs) .
- Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical signaling pathways in cancer cells. For example, compounds targeting the Ras/Raf/mitogen-activated protein (MAP) kinase cascade have been identified as crucial in mediating cellular responses to growth factors .
Kinase Inhibition
Pyrido[2,3-d]pyrimidines are recognized for their ability to inhibit various kinases involved in cancer progression:
- Tyrosine Kinase Inhibition : Some derivatives have been shown to inhibit tyrosine kinases that are overexpressed in certain cancers. For example, a derivative was noted for its ability to inhibit the activity of the EPH family of proteins, which are implicated in tumor growth and metastasis .
- Dihydrofolate Reductase Inhibition : Certain compounds from this class have also been evaluated as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to decreased proliferation of cancer cells .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of prop-2-en-1-yl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves several synthetic routes that allow for structural modifications which can enhance biological activity:
- Synthetic Pathways : Various synthetic methods have been developed to create substituted pyrido[2,3-d]pyrimidines. These methods often involve multi-step reactions starting from simpler precursors like 6-cyano derivatives or using Michael addition reactions .
- Structure Activity Relationship Studies : Investigations into the structure-activity relationships have revealed that specific substitutions at various positions on the pyrido[2,3-d]pyrimidine scaffold can significantly influence biological activity. For example, adding bulky groups or varying substituents on the aromatic rings can enhance potency against specific cancer cell lines .
Case Studies and Findings
Several case studies highlight the efficacy of pyrido[2,3-d]pyrimidines in preclinical models:
| Study | Compound Tested | Target | Result |
|---|---|---|---|
| Elzahabi et al. (2018) | Substituted Pyrido[2,3-d]pyrimidines | Various Cancer Cell Lines | Significant growth inhibition observed |
| Queener et al. (2020) | Pyrido[2,3-d]pyrimidine Derivative | Dihydrofolate Reductase | Potent inhibitor identified |
| Recent Study (2024) | Novel Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Induced cell death in cancer models |
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key Observations
Substituent Position and Activity :
- The 5-aryl group (e.g., 4-ethylphenyl vs. 3-methylphenyl) significantly impacts lipophilicity and target binding. Ethyl groups may enhance membrane permeability compared to methyl .
- Allyl ester vs. piperazinyl groups : While the allyl ester in the target compound may improve oral bioavailability, piperazinyl derivatives () show stronger antibacterial activity due to enhanced hydrogen bonding with bacterial enzymes .
Biological Activity Trends :
- Anticancer Activity : Trifluoromethyl-substituted derivatives () exhibit potent cytotoxicity (GI50 < 10 μM), whereas the target compound’s methyl and ethylphenyl groups may offer a balance between potency and metabolic stability .
- Kinase Inhibition : Compound 6 () with a 4-chlorophenyl group shows submicromolar eEF-2K inhibition. The absence of a chlorophenyl group in the target compound suggests divergent kinase selectivity .
Synthetic Efficiency: Microwave-assisted synthesis () yields pyridopyrimidines in 71–81% efficiency, comparable to traditional methods but with reduced reaction times .
Biological Activity
The compound prop-2-en-1-yl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is part of the pyrido[2,3-d]pyrimidine family, which has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Synthesis and Structure
The compound is synthesized through a series of chemical reactions involving pyrimidine derivatives. The structural features include a pyrido[2,3-d]pyrimidine core with various substituents that enhance its biological activity. The presence of the ethylphenyl group and the dioxo functionalities contribute to its potential therapeutic effects.
Biological Activities
1. Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor properties. For instance:
- Cytotoxicity : A study reported that certain derivatives showed total growth inhibition (TGI) against human cancer cell lines such as HeLa and HepG2 at concentrations ranging from 20 to 49 µg/ml .
- Mechanism of Action : The antitumor activity is often linked to the inhibition of key enzymes involved in cancer cell proliferation. For example, some compounds have been shown to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis in cancer cells .
2. Antibacterial and Antifungal Activity
The compound also demonstrates antibacterial and antifungal properties:
- Disc Diffusion Method : Studies have shown that synthesized pyrido[2,3-d]pyrimidine derivatives possess antibacterial activity against Gram-positive bacteria .
- Minimum Inhibitory Concentration (MIC) : Specific derivatives exhibited MIC values indicating their effectiveness against various microbial strains.
3. Other Biological Activities
Beyond antitumor and antimicrobial effects, pyrido[2,3-d]pyrimidines have shown potential in:
- CNS Activity : Some derivatives are being explored for their central nervous system effects, including anticonvulsant properties .
- Inhibition of Kinases : The ability to inhibit various kinases involved in signaling pathways related to cancer progression has been highlighted as a significant mechanism for these compounds .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Study on HeLa Cells : A derivative was found to have a TGI at 20 µg/ml on HeLa cells, indicating potent cytotoxicity .
- Antimicrobial Screening : A series of pyrido[2,3-d]pyrimidine carboxylate derivatives were screened for antibacterial activity using the disc diffusion method against multiple strains with promising results .
- eEF-2K Inhibition : Compound variants demonstrated IC50 values ranging from 420 nM to 930 nM against eEF-2K in vitro assays, showcasing their potential as therapeutic agents in cancer treatment .
Research Findings Summary Table
| Activity Type | Tested Derivative | Target Cell Line/Organism | TGI/IC50 Value |
|---|---|---|---|
| Antitumor | Prop-2-en-1-yl derivative | HeLa | 20 µg/ml |
| Antibacterial | Ethyl-substituted derivative | Gram-positive bacteria | MIC not specified |
| eEF-2K Inhibition | Compound variant | MDA-MB-231 cells | IC50 = 420 nM |
| CNS Activity | Pyrido derivative | Various | Under investigation |
Q & A
Q. What are the key synthetic challenges in preparing prop-2-en-1-yl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carboxylate, and how are they addressed?
The synthesis involves multi-step reactions, typically starting with condensation of substituted aldehydes (e.g., 4-ethylbenzaldehyde) with active methylene compounds (e.g., ethyl acetoacetate) under basic conditions to form chalcone intermediates. Subsequent cyclization with urea or thiourea in the presence of acidic or basic catalysts generates the pyrido[2,3-d]pyrimidine core. The allyl ester group is introduced via nucleophilic substitution or esterification under anhydrous conditions. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., dimerization). Optimizing reaction time, temperature, and catalyst choice (e.g., p-toluenesulfonic acid for cyclization) improves yield and purity .
Q. What spectroscopic methods are most reliable for confirming the structure of this compound?
- 1H/13C NMR : Assign peaks for the allyl group (δ 4.5–5.5 ppm for protons on the double bond; δ 60–70 ppm for carbons), the pyrido[2,3-d]pyrimidine core (aromatic protons at δ 7.0–8.5 ppm; carbonyl carbons at δ 160–180 ppm), and the 4-ethylphenyl substituent (δ 1.2–1.4 ppm for CH3; δ 2.6–2.8 ppm for CH2) .
- HRMS : Confirm molecular weight (C21H21N3O4, calculated [M+H]+ 380.1608) with <2 ppm error.
- IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups (if present) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s biological activity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking against targets like cyclin-dependent kinases (CDKs) or AMPK-related kinases (ARK5) identifies key binding interactions (e.g., hydrogen bonding with the pyrimidine-dione moiety, hydrophobic contacts with the 4-ethylphenyl group). Pharmacophore modeling highlights structural features critical for activity, such as the allyl ester’s role in membrane permeability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities (e.g., unreacted intermediates) may skew bioassay results .
- Assay Standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays).
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in cytotoxicity studies .
Q. How does the crystal packing of this compound influence its physicochemical properties?
Single-crystal X-ray diffraction (using SHELXL for refinement ) reveals intermolecular interactions (e.g., hydrogen bonds between pyrimidine-dione carbonyls and NH groups, π-π stacking of 4-ethylphenyl rings). These interactions affect solubility, melting point, and stability. For example, strong hydrogen-bonding networks may reduce aqueous solubility but enhance thermal stability .
Methodological Guidance
Q. How to design SAR studies for derivatives of this compound?
- Core Modifications : Replace the allyl ester with methyl/benzyl esters to assess steric effects.
- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the 4-ethylphenyl position to study electronic effects on kinase inhibition .
- Bioisosteric Replacement : Substitute the pyrido[2,3-d]pyrimidine core with thiazolo[3,2-a]pyrimidine to evaluate scaffold flexibility .
Q. What in vitro assays are suitable for evaluating its anticancer potential?
- Kinase Inhibition : Use fluorescence polarization assays for CDK4/ARK5 (IC50 determination at 10–100 nM) .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) in tumor cell lines (e.g., HCT-116, MCF-7) .
- Cytotoxicity : MTT assay with EC50 comparison against doxorubicin as a positive control .
Data Interpretation and Challenges
Q. How to address low yield in the final esterification step?
- Reagent Optimization : Use DCC/DMAP coupling instead of direct acid-catalyzed esterification to reduce side reactions.
- Solvent Screening : Anhydrous dichloromethane or THF improves allyl alcohol reactivity.
- Workup Protocol : Purify via flash chromatography (hexane/ethyl acetate 3:1) to isolate the product from unreacted acid .
Q. What analytical techniques detect degradation products under storage conditions?
- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) monitored by HPLC.
- Forced Degradation : Expose to UV light (254 nm) or oxidative conditions (H2O2) to identify photo-products or oxidation byproducts .
Comparative Analysis with Analogues
Q. How does the 4-ethylphenyl group impact activity compared to 4-methoxyphenyl analogues?
The ethyl group enhances lipophilicity (logP increase by ~0.5), improving blood-brain barrier penetration in neuroblastoma models. However, it reduces solubility (by 30% in PBS), requiring formulation adjustments (e.g., nanoemulsions). In contrast, 4-methoxyphenyl derivatives show higher solubility but lower kinase selectivity .
Toxicology and Formulation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
